

Preclinical Profile of 5-MeO-pyr-T: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the available preclinical data on 5-methoxy-N,N-tetramethylenetryptamine (**5-MeO-pyr-T**), a psychedelic compound of the tryptamine class. The information is compiled to offer an objective comparison of its pharmacological and behavioral profile against related compounds, supported by experimental data.

Summary of Pharmacological Activity

5-MeO-pyr-T is a potent serotonin receptor modulator, first described in the scientific literature in 1962.[1] Its primary mechanism of action is as a high-potency agonist at the serotonin 5-HT1A receptor, with significantly lower activity at the 5-HT2A receptor.[1] This pharmacological profile distinguishes it from classic psychedelics and other 5-methoxytryptamines like 5-MeO-DMT, which typically show more balanced or higher activity at the 5-HT2A receptor.[1][2]

In Vitro Receptor Affinity and Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of **5-MeO-pyr-T** and comparator compounds at key serotonin receptors. Data indicates that **5-MeO-pyr-T** has a notably high affinity and selectivity for the 5-HT1A receptor.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)



Compound	5-HT1A	5-HT2A	Selectivity (5-HT2A Ki / 5-HT1A Ki)
5-MeO-pyr-T	0.577[1]	373[1]	~646-fold
5-MeO-DMT	Data not available in sources	Data not available in sources	Data not available in sources
4-F,5-MeO-PyrT	Data not available in sources	Data not available in sources	>800-fold[2]

Lower Ki values indicate higher binding affinity.

Table 2: Serotonin Receptor Functional Potency (EC50, nM) and Efficacy (Emax)

Compound	Receptor	Assay Type	EC50	Emax
5-MeO-pyr-T	5-HT1A	Activation Potency	2.40[1]	Not Specified
5-HT2A	Activation Potency	13.5 - 81.3[1]	92%[1]	
5-HT2A	Partial Agonist Assay	692[1]	73%[1]	
5-HT4	Partial Agonist (Rat Esophagus)	355[1]	53%[1]	
4-F,5-MeO-PyrT	5-HT1A	Gi BRET	0.37	Not Specified
5-MeO-DMT	Not Specified	Not Specified	Not Specified	Not Specified

Lower EC50 values indicate higher potency. Emax represents the maximum response a compound can produce.

Serotonin Transporter (SERT) Activity

In addition to receptor binding, **5-MeO-pyr-T** interacts weakly with the serotonin transporter (SERT). It acts as both an inhibitor of serotonin reuptake and a partial serotonin releasing



agent, though with significantly lower potency compared to its 5-HT1A receptor activity.[1][3]

Table 3: Serotonin Transporter (SERT) Activity

Compound	Ki (nM)	IC50 (Serotonin Reuptake Inhibition, nM)	EC50 (Serotonin Release, nM)
5-MeO-pyr-T	3,006[1]	2,765[1]	5,700[1]

In Vivo Preclinical Data

Animal studies, primarily in rodents, provide insight into the behavioral effects of **5-MeO-pyr-T**. These studies assess psychedelic-like activity, locomotor effects, and other physiological responses.

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to predict psychedelic potential in humans.[4][5] **5-MeO-pyr-T** induces the HTR, but with lower efficacy compared to 5-MeO-DMT, which aligns with its lower in vitro potency at the 5-HT2A receptor.[1]

Table 4: Head-Twitch Response (HTR) in Rodents

Compound	ED50 (mg/kg)	Maximal Effect (Events)
5-MeO-pyr-T	7.29[1]	10.0[1]
5-MeO-DMT	4.84[1]	38.1[1]

ED50 is the dose required to produce a 50% maximal response.

Locomotor and Physiological Effects

5-MeO-pyr-T has been shown to induce hypolocomotion (decreased movement) and hypothermia in rodents, effects often associated with 5-HT1A receptor activation.[1][6] Early

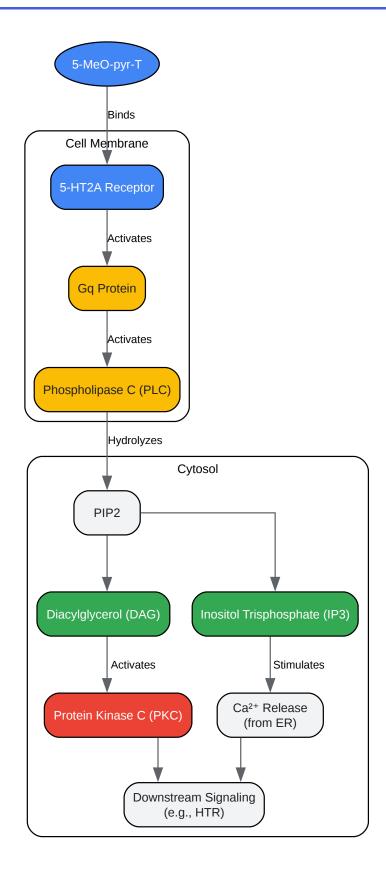


literature also noted its high potency in the open-field test but cautioned about potential toxicity at higher doses.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for 5-HT2A receptor activation, which is linked to the head-twitch response, and a typical workflow for conducting an in vivo HTR experiment.

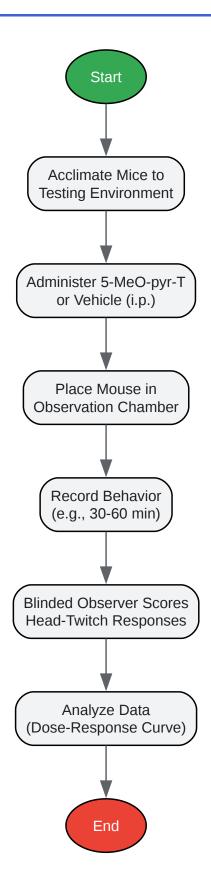




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Caption: 5-HT2A receptor signaling pathway.





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Caption: Experimental workflow for the Head-Twitch Response (HTR) test.



Experimental Protocols

The data presented in this guide are derived from standard preclinical assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki)

This assay measures the affinity of a compound for a specific receptor.

- Membrane Preparation: Membranes from cells engineered to express a high density of the target receptor (e.g., 5-HT1A or 5-HT2A) are prepared through homogenization and centrifugation.[7]
- Incubation: The membranes are incubated in a multi-well plate with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and varying concentrations of the test compound (5-MeO-pyr-T).[7][8]
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[7]
- Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.[7]
- Quantification: The radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay (for EC50)

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A.

- Cell Culture: Cells expressing the target receptor (e.g., 5-HT2A) are cultured in multi-well plates.[10]
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4) that increases in fluorescence intensity upon binding to calcium.[10]



- Compound Addition: Varying concentrations of the test compound (5-MeO-pyr-T) are added to the wells.[10]
- Fluorescence Reading: A specialized plate reader (e.g., FLIPR) measures the change in fluorescence over time, which corresponds to the release of intracellular calcium stores triggered by receptor activation.[10]
- Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral model used to assess the potential psychedelic-like effects of a compound.

- Animal Acclimation: Mice are acclimated to the testing room and observation chambers before the experiment begins.[6]
- Drug Administration: Animals are administered the test compound (e.g., **5-MeO-pyr-T**) or a vehicle control, typically via intraperitoneal (i.p.) injection.[11]
- Observation Period: Immediately after injection, mice are placed in an observation chamber, and their behavior is recorded for a set period (e.g., 30-90 minutes).[12]
- Scoring: Trained observers, who are blind to the experimental conditions, count the number of rapid, side-to-side head movements (head twitches).[5][12]
- Data Analysis: The total number of head twitches is quantified for each dose, and an ED50 value is calculated to determine the compound's potency in inducing the behavior.

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